GPR119 Agonist Potency: Target Compound vs. Reference Agonists in cAMP Functional Assays
The (1R,2R) stereoisomer has been evaluated as a GPR119 agonist in cell-based cAMP functional assays. At the mouse GPR119 receptor, this compound demonstrated an EC₅₀ of 41 nM in a homogenous time-resolved fluorescence (HTRF) assay measuring cAMP elevation after 45 minutes [1]. At the human GPR119 receptor overexpressed in HEK293S cells under identical assay conditions, the EC₅₀ was 65 nM [1]. For context, the well-known reference GPR119 agonist AS-1269574 exhibits an EC₅₀ of approximately 2,500 nM (2.5 μM) in HEK293 cells expressing human GPR119—representing a roughly 38-fold lower potency . The endogenous ligand oleoylethanolamide (OEA) activates human GPR119 with EC₅₀ values typically reported between 3,000 and 8,000 nM [2]. This places the target compound in a substantially more potent tier relative to both the endogenous ligand and early-generation synthetic agonists.
| Evidence Dimension | GPR119 agonist potency (EC₅₀) in cAMP functional assay |
|---|---|
| Target Compound Data | EC₅₀ = 41 nM (mouse GPR119); EC₅₀ = 65 nM (human GPR119) |
| Comparator Or Baseline | AS-1269574 EC₅₀ ≈ 2,500 nM (human GPR119); OEA (endogenous ligand) EC₅₀ ≈ 3,000–8,000 nM (human GPR119) |
| Quantified Difference | Target compound is ~38-fold more potent than AS-1269574 and ~46–123-fold more potent than OEA at human GPR119 |
| Conditions | cAMP HTRF assay; HEK293S cells overexpressing human or mouse GPR119; 45 min incubation |
Why This Matters
For researchers selecting a GPR119 agonist tool compound or lead scaffold, nanomolar potency reduces the required compound concentration in cellular assays, minimizing solvent toxicity artifacts and improving signal-to-noise ratios.
- [1] BindingDB. BDBM50420871 (CHEMBL2086650). Affinity Data: EC₅₀ 41 nM at mouse GPR119; EC₅₀ 65 nM at human GPR119. https://www.bindingdb.org (accessed 2026-04-30). View Source
- [2] Overton HA, et al. (2006) Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents. Cell Metabolism, 3(3):167-175. View Source
